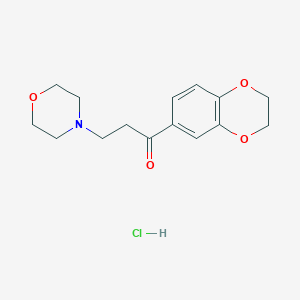

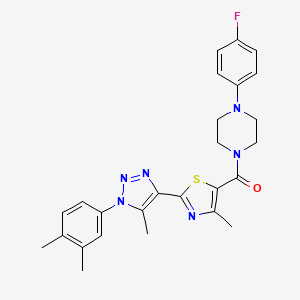

![molecular formula C9H16N2O B2753434 (3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one CAS No. 2567489-62-5](/img/structure/B2753434.png)

(3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one” is a chemical compound with the CAS Number: 2567489-62-5 . It has a unique structure that holds potential for various applications.

Molecular Structure Analysis

The molecular weight of “(3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one” is 168.24 . The IUPAC name is ®-3-methyl-2,8-diazaspiro [4.5]decan-1-one . The InChI code is 1S/C9H16N2O/c1-7-6-9 (8 (12)11-7)2-4-10-5-3-9/h7,10H,2-6H2,1H3, (H,11,12)/t7-/m1/s1 .Physical And Chemical Properties Analysis

“(3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one” is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Clinical Studies of Buspirone

Buspirone, a compound with structural similarities to "(3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one," is utilized as an antianxiety agent, compared to benzodiazepines. Clinical trials involving over 1,000 anxious outpatients have shown that buspirone is effective in treating anxiety, with less impairment in cognition or motor performance and lower abuse liability compared to benzodiazepines (Schuckit, 1984).

Chitosan and Antimicrobial Potential

Chitosan, a biopolymer with a unique chemical structure, demonstrates a wide range of applications due to its biocompatibility and antimicrobial properties. It's increasingly used in food and pharmaceutical formulations, underlining the importance of compounds with specific structural features for biomedical applications (Raafat & Sahl, 2009).

DNA-Encoded Libraries in Drug Development

DNA-encoded chemical libraries (DECLs), which may include structures similar to "(3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one," are pivotal in drug discovery, demonstrating the potential to afford hits suitable for further development. This underscores the role of complex organic compounds in pharmaceutical research (Franzini & Randolph, 2016).

Tetrahydroisoquinolines in Therapeutics

Compounds like 1,2,3,4-Tetrahydroisoquinoline, which share structural characteristics with "(3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one," are explored for their therapeutic activities, including cancer and central nervous system disorders. This highlights the medicinal relevance of such chemical frameworks in the development of new therapeutic agents (Singh & Shah, 2017).

Safety and Hazards

The safety information includes the following pictograms: GHS07 . The signal word is "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

The primary target of (3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, a type of programmed cell death . This pathway plays a significant role in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Mode of Action

(3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one interacts with RIPK1, inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway . The compound forms hydrogen bonds with the backbone amino hydrogen atom of Asp156, a critical residue for RIPK1 activation .

Biochemical Pathways

The inhibition of RIPK1 disrupts the necroptosis signaling pathway . Necroptosis is characterized by cell swelling, plasma membrane rupture, and the release of cellular contents . It is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream of death receptor signaling, serine/threonine kinases, RIPK1 and RIPK3, as well as mixed lineage kinase domain-like (MLKL), are key components in the necroptosis signaling pathway .

Pharmacokinetics

The pharmacokinetic properties of (3R)-3-Methyl-2,8-diazaspiro[4One of its derivatives, compound 41, has been shown to exhibit prominent inhibitory activity against ripk1 with an ic50 value of 92 nm

Result of Action

The inhibition of RIPK1 by (3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one leads to a significant anti-necroptotic effect . For instance, compound 41, a derivative of (3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one, showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .

properties

IUPAC Name |

(3R)-3-methyl-2,8-diazaspiro[4.5]decan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-7-6-9(8(12)11-7)2-4-10-5-3-9/h7,10H,2-6H2,1H3,(H,11,12)/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZKUQXTVRELEX-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(CCNCC2)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2(CCNCC2)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

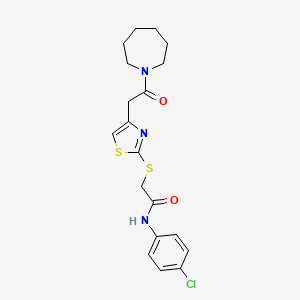

![N-(2-chlorophenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2753352.png)

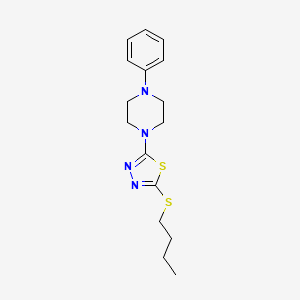

![N-(3-chloro-4-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2753366.png)

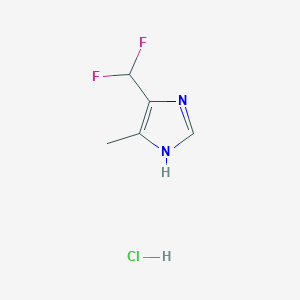

![2-(1H-indol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2753368.png)

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2753370.png)

![2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pu rinyl)acetamide](/img/structure/B2753372.png)

![N-(2-methoxy-5-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2753373.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2753374.png)